2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide
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Overview
Description
2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide is a chemical compound with the molecular formula C12H9Cl3N2O4S and a molecular weight of 383.63486 g/mol . This compound is characterized by the presence of three chlorine atoms, a sulfonamide group, and an isoxazole ring, making it a complex and interesting molecule for various chemical studies.
Preparation Methods
The synthesis of 2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the reaction of appropriate precursors under specific conditions, such as using methanesulfonic acid (MsOH) under reflux in methanol (MeOH).
Introduction of the sulfonamide group: This step involves the reaction of the isoxazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Chlorination: The final step involves the chlorination of the aromatic ring to introduce the three chlorine atoms at the 2, 3, and 4 positions.
Chemical Reactions Analysis
2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of cellular processes and signaling pathways .
Comparison with Similar Compounds
2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide can be compared with other similar compounds, such as:
2,3,4-trichlorobenzenesulfonamide: Lacks the isoxazole ring, making it less complex and potentially less active in certain reactions.
N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide: Lacks the chlorine atoms, which may affect its reactivity and biological activity.
The presence of both the isoxazole ring and the chlorine atoms in this compound makes it unique and potentially more versatile in various applications .
Properties
IUPAC Name |
3,5-dimethyl-N-(2,3,4-trichlorophenyl)sulfonyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O4S/c1-5-9(6(2)21-16-5)12(18)17-22(19,20)8-4-3-7(13)10(14)11(8)15/h3-4H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGARVSIPAABGET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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